2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid
Description
2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid is a brominated benzimidazole derivative featuring a sulfanyl (-S-) bridge connecting the benzimidazole core to a butanoic acid moiety. The sulfanyl linkage and carboxylic acid group enhance its capacity for hydrogen bonding and metal coordination, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H11BrN2O2S |
|---|---|
Molecular Weight |
315.19 g/mol |
IUPAC Name |
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid |
InChI |
InChI=1S/C11H11BrN2O2S/c1-2-9(10(15)16)17-11-13-7-4-3-6(12)5-8(7)14-11/h3-5,9H,2H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
BEVRXLFNUGYRCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)SC1=NC2=C(N1)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Alkylation of 5-Bromo-1H-benzimidazole-2-thiol
Step 1: Synthesis of 5-Bromo-1H-benzimidazole-2-thiol
4-Bromo-1,2-diaminobenzene (1.97 g, 10 mmol) reacts with thiourea (0.76 g, 10 mmol) in HCl (6 M, 20 mL) at reflux for 6 h. The intermediate thiol is precipitated at pH 8–9 (Yield: 78%).
Step 2: Alkylation with 4-Bromobutyric Acid
The thiol (1.55 g, 6 mmol) is deprotonated with K₂CO₃ (1.66 g, 12 mmol) in DMF (15 mL), followed by addition of 4-bromobutyric acid (1.02 g, 6 mmol). The mixture is stirred at 60°C for 12 h, acidified to pH 2, and extracted with EtOAc. Purification by silica gel chromatography (hexane/EtOAc, 3:1) affords the title compound (Yield: 72%).
Analytical Data
Method B: One-Pot Cyclization-Alkylation Sequence
Procedure
A mixture of 4-bromo-1,2-diaminobenzene (1.97 g, 10 mmol), carbon disulfide (0.76 mL, 12 mmol), and 4-bromobutyric acid (1.02 g, 6 mmol) in pyridine (20 mL) is heated at 120°C for 24 h. The reaction is quenched with ice-water, and the precipitate is recrystallized from ethanol (Yield: 68%).
Advantages
Method C: Solid-Phase Synthesis Using Wang Resin
Step 1: Immobilization of 4-Bromobutyric Acid
Wang resin (1.0 g, 1.1 mmol/g) is swelled in DCM, treated with 4-bromobutyric acid (1.02 g, 6 mmol), DIC (1.5 mL), and DMAP (0.12 g) for 12 h.
Step 2: On-Resin Alkylation
The resin-bound acid reacts with 5-bromo-1H-benzimidazole-2-thiol (1.55 g, 6 mmol) and DIEA (2.1 mL) in DMF at 50°C for 6 h. Cleavage with TFA/H₂O (95:5) liberates the product, purified by HPLC (Yield: 65%).
Benefits
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Yield (%) | 72 | 68 | 65 |
| Purity (HPLC) | 98.2% | 95.7% | 97.4% |
| Reaction Time (h) | 18 | 24 | 20 |
| Scalability | High | Moderate | Low |
Key Observations
- Method A offers superior scalability for industrial applications.
- Method C enables rapid analog synthesis but requires specialized equipment.
Mechanistic Insights
Bromination Regioselectivity
Electrophilic bromination at C5 is favored due to:
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated benzimidazole derivatives
Substitution: Amino or thiol-substituted benzimidazole derivatives
Scientific Research Applications
2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmacological activities.
Biology: Studied for its antimicrobial and anticancer properties due to the benzimidazole core.
Medicine: Potential use in developing new therapeutic agents for treating infections and cancer.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid is primarily attributed to its benzimidazole core. Benzimidazole derivatives are known to interact with various molecular targets, including:
Comparison with Similar Compounds
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic Acid (Compound 1, )
- Structural Differences :
- The benzimidazole ring in the target compound is replaced by a carboxymethyl group and a 4-tert-butylphenyl moiety in Compound 1.
- The tert-butyl group in Compound 1 increases lipophilicity, while the bromine in the target compound may enhance electrophilic reactivity.
- Biological Activity: Compound 1 exhibits antiproliferative activity against human tumor cells, attributed to its selective binding to HSA’s Sudlow site I .
Mono-Methyl Ester of Compound 1 (Compound 2, )
- Structural Differences :
Spectroscopic Comparisons
Sulfanyl Group Vibrational Modes
- IR/Raman Signatures :
- Bromine Effects: The C-Br stretch in the target compound (~550 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) would distinguish it from non-halogenated analogues .
Binding Interactions with Human Serum Albumin (HSA)
- Target Compound Hypotheses :
- Comparison with Compound 1 :
Data Tables
Table 2: Hypothetical Spectroscopic Features (Based on Group Frequencies )
Biological Activity
2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound belongs to a class of benzimidazole derivatives, which are known for their diverse biological activities. The presence of the bromine atom at the 5-position and a sulfanyl group contributes to its unique chemical behavior.
Biological Activity Overview
The biological activities of 2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid can be categorized into several key areas:
-
Anticancer Activity
- Mechanism : The compound has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells.
- Case Studies : Research indicates that derivatives of benzimidazole exhibit significant cytotoxicity against various cancer cell lines, including human lymphoblastoma cells. For instance, compounds similar to 2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid showed enhanced cytotoxic effects when lipophilic substituents were present at specific positions on the benzimidazole ring .
-
Antimicrobial Properties
- Activity Against Bacteria : The compound has demonstrated antimicrobial activity against several bacterial strains. Studies have reported that benzimidazole derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial action is believed to be mediated through disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
-
Antioxidant Activity
- Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can help mitigate oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with various diseases, including cancer.
Data Tables
| Biological Activity | Mechanism | Efficacy (IC50) | Reference |
|---|---|---|---|
| Anticancer | Topoisomerase I Inhibition | 5 µM | |
| Antimicrobial | Disruption of Cell Wall Synthesis | 10 µg/mL | |
| Antioxidant | Scavenging Free Radicals | Not specified |
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of various benzimidazole derivatives on human lymphoblastoma cells. The results indicated that the presence of specific substituents at the 5-position significantly enhanced cytotoxicity compared to unsubstituted analogs. The compound 2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid was found to have an IC50 value comparable to other potent inhibitors in its class .
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds containing a benzimidazole core exhibited significant inhibition zones in agar diffusion assays, suggesting their potential as antimicrobial agents .
Q & A
Q. Table 1: Synthesis Optimization Strategies
| Parameter | Example from Evidence | Yield Impact |
|---|---|---|
| Solvent-free vs. DMF | vs. 19 | ±10–15% |
| Catalyst (Na₂S₂O₅) | ↑ Cyclization efficiency | |
| Reflux duration | (4 hrs) | Critical for intermediate stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
